O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride
Description
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine dihydrochloride is a chiral hydroxylamine derivative with a pyridin-2-ylethyl substituent. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form. The stereochemistry at the 1S position may influence its biological activity, particularly in pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
O-[(1S)-1-pyridin-2-ylethyl]hydroxylamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-6(10-8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWDITIJOHGTGM-ILKKLZGPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)ON.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)ON.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines .
Scientific Research Applications
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the biological system involved. The hydroxylamine group plays a crucial role in these interactions by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridine Positional Isomerism: The pyridin-2-yl group in the target compound vs. the pyridin-3-yl group in CAS 936250-27-0 () alters electronic and steric properties.
- Heterocyclic Substituents : Benzimidazole (CAS 27243-71-6, ) and piperidinyl () substituents introduce different pharmacophoric motifs. Benzimidazole derivatives are common in antiparasitic drugs, while piperidinyl groups are prevalent in CNS-targeting molecules .
Physicochemical Properties
- Melting Points : The trifluoroethyl analog has a documented melting point of 161–163°C, suggesting high crystallinity. Pyridinyl and benzimidazolyl analogs may exhibit lower melting points due to bulkier aromatic groups .
- Storage Conditions : Trifluoroethyl derivatives require refrigeration (2–8°C), whereas pyridin-3-yl analogs (e.g., CAS 936250-27-0) are stable at industrial-grade storage conditions .
Biological Activity
O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride (OPY-DH), an organic compound with the molecular formula CHNO·2HCl, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications based on a review of diverse sources.
Structural Overview
The compound features a hydroxylamine group linked to an ethyl chain with a pyridine ring, which contributes to its reactivity and biological properties. The presence of the dihydrochloride salt form enhances its solubility, making it suitable for various applications in research and industry.
| Property | Details |
|---|---|
| Molecular Formula | CHNO·2HCl |
| Molecular Weight | 211.09 g/mol |
| Structural Features | Hydroxylamine group, pyridine ring |
Synthesis
The synthesis of OPY-DH typically involves the reaction of pyridine derivatives with hydroxylamine under controlled conditions. Common reagents include solvents and catalysts that facilitate the formation of the desired product. Industrial production often optimizes these parameters to maximize yield and purity.
Biological Activity
Research indicates that OPY-DH exhibits several biological activities, particularly in the following areas:
1. Enzyme Inhibition
OPY-DH has been studied for its ability to interact with various enzymes, potentially acting as an inhibitor. The hydroxylamine group allows it to form covalent bonds with target enzymes, altering their activity and affecting biochemical pathways.
2. Oxidative Stress Modulation
The compound can generate reactive intermediates that may lead to oxidative stress within cells. This property is significant for understanding its role in cellular signaling and potential therapeutic applications.
3. Anticancer Properties
Recent studies have explored the anticancer potential of hydroxylamine derivatives, including OPY-DH. For instance, compounds similar in structure have shown efficacy against cancer cell lines by inhibiting key pathways involved in tumor growth.
Case Studies
A notable study investigated the effects of hydroxylamine-based compounds on epidermal growth factor receptor (EGFR) inhibition. The results demonstrated that certain derivatives exhibited nanomolar activity against mutant EGFR forms, highlighting their potential as targeted cancer therapies .
Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Alters enzyme activity through covalent bonding |
| Oxidative Stress Modulation | Generates reactive intermediates affecting cell signaling |
| Anticancer Properties | Demonstrated efficacy against cancer cell lines |
The mechanism by which OPY-DH exerts its biological effects primarily involves its interaction with molecular targets such as proteins and enzymes. The hydroxylamine moiety plays a crucial role in these interactions by facilitating covalent modifications that can either inhibit or activate specific biochemical pathways.
Applications in Research and Industry
OPY-DH is widely used in scientific research due to its versatility:
- Chemistry : Acts as a reagent in organic synthesis.
- Biology : Investigates enzyme mechanisms and protein interactions.
- Medicine : Explored for therapeutic effects and as a precursor in drug synthesis.
- Industry : Utilized in specialty chemical production and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
